molecular formula C29H44O5 B13429737 (R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Acetoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Acetoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No.: B13429737
M. Wt: 472.7 g/mol
InChI Key: VOQPODCUPJXYHI-BHCJWCMJSA-N
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Description

®-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Acetoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound with a unique structure. This compound is characterized by its intricate arrangement of multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C29H44O5

Molecular Weight

472.7 g/mol

IUPAC Name

methyl (4R)-4-[(3R,5R,6Z,8S,9S,10R,13R,14S,17R)-3-acetyloxy-6-ethylidene-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C29H44O5/c1-7-20-24-16-19(34-18(3)30)12-14-29(24,5)23-13-15-28(4)21(17(2)8-11-25(31)33-6)9-10-22(28)26(23)27(20)32/h7,17,19,21-24,26H,8-16H2,1-6H3/b20-7-/t17-,19-,21-,22+,23+,24+,26+,28-,29-/m1/s1

InChI Key

VOQPODCUPJXYHI-BHCJWCMJSA-N

Isomeric SMILES

C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C)OC(=O)C

Canonical SMILES

CC=C1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OC)C)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Acetoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves several steps, including the formation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.

    Substitution: Replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its chiral centers make it an interesting subject for studying stereospecificity in biological systems.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure may interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound may be used in the synthesis of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific functionalities.

Mechanism of Action

The mechanism of action of ®-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Acetoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of cyclopenta[a]phenanthrene with different functional groups and stereochemistry. Examples include:

  • ®-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Hydroxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
  • ®-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Methoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Uniqueness

The uniqueness of ®-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Acetoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate lies in its specific arrangement of functional groups and chiral centers. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound (R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Acetoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate represents a complex structure with potential biological activity. This article aims to delve into its biological properties, mechanisms of action, and relevant research findings.

Chemical Information

  • IUPAC Name : (R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Acetoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
  • CAS Number : 1516887-31-2
  • Molecular Formula : C27H42O4
  • Molecular Weight : 430.63 g/mol
  • Purity : 95%

Research indicates that compounds similar to (R)-Methyl 4-(...) may exhibit various biological activities such as anti-inflammatory and anticancer properties. The mechanisms often involve the modulation of specific enzyme pathways and receptor interactions.

  • Anti-inflammatory Activity : Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Studies report IC50 values indicating the potency of these compounds against COX-I and COX-II enzymes.
  • Anticancer Properties : Some derivatives have been evaluated for their ability to induce apoptosis in cancer cells through various signaling pathways.

Study 1: COX Inhibition

A study published in ACS Omega explored the inhibitory effects of similar compounds on COX enzymes. The results indicated that certain analogs exhibited selective inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 μM. Notably, one compound showed an IC50 of 0.52 μM against COX-II compared to Celecoxib's IC50 of 0.78 μM .

Study 2: Anticancer Activity

Another research article highlighted the anticancer potential of related compounds. The study demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms. The findings suggested a promising avenue for developing new therapeutic agents targeting cancer .

Data Table: Biological Activity Overview

Biological ActivityMechanism of ActionIC50 Values (μM)Reference
COX-I InhibitionCompetitive inhibition22.25
COX-II InhibitionSelective inhibition0.52
Anticancer ActivityInduction of apoptosisVaries by cell line

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